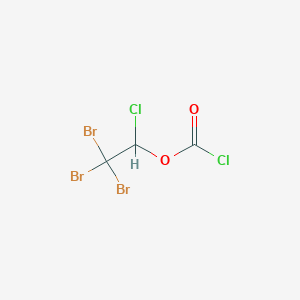
2,2,2-Tribromo-1-chloroethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Tribromo-1-chloroethyl carbonochloridate: is a chemical compound with the molecular formula C3HBr3Cl2O2 . It is known for its unique structure, which includes both bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Tribromo-1-chloroethyl carbonochloridate typically involves the reaction of 2,2,2-tribromoethanol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CBr3CH2OH+COCl2→CBr3CH2OCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of advanced equipment and safety protocols is essential to handle the reactive intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Tribromo-1-chloroethyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-tribromoethanol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane and chloroform.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed:
2,2,2-Tribromoethanol: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,2-Tribromo-1-chloroethyl carbonochloridate is used as a reagent in organic synthesis. It is employed in the preparation of various intermediates and derivatives that are useful in further chemical transformations.
Biology and Medicine: The compound is studied for its potential use in the synthesis of biologically active molecules. Its derivatives may have applications in drug development and medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of 2,2,2-Tribromo-1-chloroethyl carbonochloridate involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of substitution products. The presence of bromine and chlorine atoms enhances its reactivity and selectivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloroethyl carbonochloridate: Similar in structure but contains chlorine atoms instead of bromine.
2,2,2-Tribromoethyl carbonochloridate: Lacks the chlorine atom present in 2,2,2-Tribromo-1-chloroethyl carbonochloridate.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This dual halogenation makes it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
114519-94-7 |
|---|---|
Molekularformel |
C3HBr3Cl2O2 |
Molekulargewicht |
379.65 g/mol |
IUPAC-Name |
(2,2,2-tribromo-1-chloroethyl) carbonochloridate |
InChI |
InChI=1S/C3HBr3Cl2O2/c4-3(5,6)1(7)10-2(8)9/h1H |
InChI-Schlüssel |
JLMCXQGPXVTCHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Br)(Br)Br)(OC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


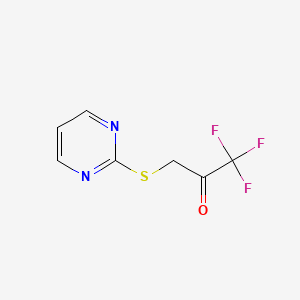
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
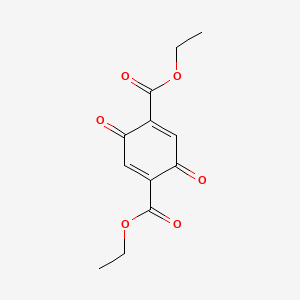


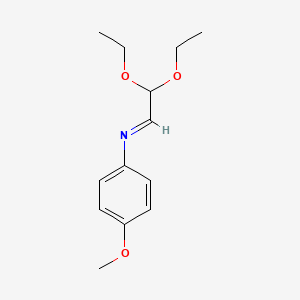
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
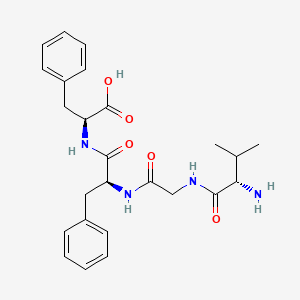
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
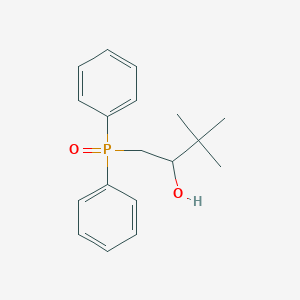
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
